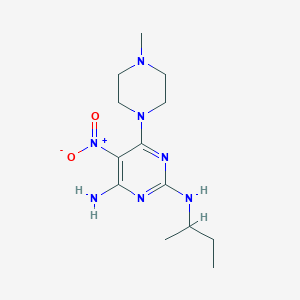
N~2~-(butan-2-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 4-methylpiperazin-1-yl group at position 6, a nitro group at position 5, and a sec-butyl group at the N2 position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE involves multiple steps, including nucleophilic substitution and amination reactions. One common method involves the Ullmann nucleophilic substitution conditions to form the C-N bond at position 6 . The reaction typically requires a copper catalyst and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group at position 5 can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Reduction: Formation of 6-(4-METHYLPIPERAZIN-1-YL)-5-AMINO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPIPERAZIN-1-YL)-6-(4-PHENYLIMIDAZOL-1-YL)PYRIMIDIN-2-YLAMINE: Similar structure with different substituents at position 6.
5-CHLORO-N4-(2-(ISOPROPYLSULFONYL)PHENYL)-N2-(2-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)PHENYL)PYRIMIDINE-2,4-DIAMINE: Another pyrimidine derivative with different functional groups.
Uniqueness
The unique combination of the 4-methylpiperazin-1-yl, nitro, and sec-butyl groups in 6-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N2-(SEC-BUTYL)PYRIMIDINE-2,4-DIAMINE imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H23N7O2 |
|---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
2-N-butan-2-yl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H23N7O2/c1-4-9(2)15-13-16-11(14)10(20(21)22)12(17-13)19-7-5-18(3)6-8-19/h9H,4-8H2,1-3H3,(H3,14,15,16,17) |
InChI Key |
XONKCABNCXUIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=C(C(=N1)N2CCN(CC2)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















